molecular formula C26H21FO6 B383597 ethyl 7-[(2-fluorobenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate CAS No. 578698-36-9

ethyl 7-[(2-fluorobenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B383597
CAS No.: 578698-36-9
M. Wt: 448.4g/mol
InChI Key: PXAIAEQTIKTQMG-UHFFFAOYSA-N
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Description

Ethyl 7-[(2-fluorobenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-[(2-fluorobenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, 2-fluorobenzyl bromide, and ethyl acetoacetate.

    Formation of Intermediate: The first step involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a catalyst, such as piperidine, to form the chromene core structure.

    Substitution Reaction: The chromene intermediate is then reacted with 2-fluorobenzyl bromide in the presence of a base, such as potassium carbonate, to introduce the fluorobenzyl group.

    Final Product Formation: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-[(2-fluorobenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Ethyl 7-[(2-fluorobenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 7-[(2-fluorobenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Ethyl 7-[(2-fluorobenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 7-[(2-chloro-4-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate: Similar structure but with a chloro substituent, which may alter its chemical and biological properties.

    Ethyl 7-[(2-bromobenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate: Contains a bromobenzyl group, which may affect its reactivity and biological activity.

Properties

CAS No.

578698-36-9

Molecular Formula

C26H21FO6

Molecular Weight

448.4g/mol

IUPAC Name

ethyl 7-[(2-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate

InChI

InChI=1S/C26H21FO6/c1-3-31-26(29)25-23(16-8-10-18(30-2)11-9-16)24(28)20-13-12-19(14-22(20)33-25)32-15-17-6-4-5-7-21(17)27/h4-14H,3,15H2,1-2H3

InChI Key

PXAIAEQTIKTQMG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3F)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3F)C4=CC=C(C=C4)OC

Origin of Product

United States

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